Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1303973-77-4
VCID: VC2571134
InChI: InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.: 1303973-77-4

Cat. No.: VC2571134

Molecular Formula: C11H20FNO3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate - 1303973-77-4

Specification

CAS No. 1303973-77-4
Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
IUPAC Name tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3
Standard InChI Key UIACYDBUYRFVMD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CO

Introduction

Chemical Identity and Structural Properties

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate belongs to the piperidine class of compounds, featuring a six-membered nitrogen-containing heterocycle with specific functional group modifications. The compound's structural characteristics include a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring, with the nitrogen protected by a tert-butyloxycarbonyl (Boc) group.

Identification Parameters

The compound can be definitively identified through several standard chemical identifiers as presented in Table 1:

ParameterValue
Chemical Nametert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC₁₁H₂₀NO₃F
Molecular Weight233.28 g/mol
CAS Number1610418-19-3
Stereochemistry(3S, 4R) configuration

Table 1: Chemical identification parameters of tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Synonyms and Alternative Nomenclature

The compound is known by several chemical names and identifiers in scientific literature and commercial catalogs, reflecting its structural features and stereochemical configuration:

  • (3S, 4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • (3S, 4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • (3S, 4R)-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

  • cis-1-Boc-3-fluoropiperidine-4-methanol

  • cis-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • 1-Piperidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1, 1-dimethylethyl ester, (3S, 4R)-

Physical and Chemical Characteristics

The physical and chemical properties of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate provide important insights into its behavior in different experimental conditions and its potential interactions in chemical reactions and biological systems.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with several predicted physical parameters that define its behavior:

PropertyValueMethod
Boiling Point316.2 ± 27.0 °CPredicted
Density1.13 ± 0.1 g/cm³Predicted
pKa14.94 ± 0.10Predicted

Table 2: Physical properties of tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Structural Features and Reactivity

The molecular structure of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate contains several key functional groups that influence its chemical behavior:

  • The piperidine ring provides a nitrogen-containing heterocyclic scaffold.

  • The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom and modifies its nucleophilicity.

  • The fluorine atom at the 3-position introduces stereoelectronic effects and potential sites for substitution reactions.

  • The hydroxymethyl group at the 4-position offers opportunities for oxidation, derivatization, or functional group transformations.

The stereochemical configuration (3S, 4R) establishes a specific spatial arrangement of these functional groups, which can be critical for the compound's applications in stereoselective synthesis or as a chiral building block in pharmaceutical development .

Applications and Research Significance

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate holds considerable value in several scientific and industrial domains, with particular importance in pharmaceutical research and development processes.

Chemical Research Applications

As a heterocyclic building block, tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate provides several advantages in organic synthesis:

  • The protected nitrogen functionality allows for selective reactions at other positions in the molecule.

  • The hydroxymethyl group provides a handle for further functionalization.

  • The fluorine atom introduces unique electronic and steric effects that can influence reaction outcomes.

  • The defined stereochemistry allows for stereoselective transformations in complex molecule synthesis.

These features make the compound valuable in research laboratories focused on developing new synthetic methodologies or creating structurally complex molecules with specific stereochemical requirements .

ParameterSpecification
Purity≥97%
FormSolid
Standard Quantity100 mg
Product FamilyHeterocyclic Building Blocks
ApplicationResearch laboratories, industrial or commercial usage

Table 3: Commercial specifications of tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator